2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(3-Ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound belonging to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of 3-ethyl-1,2,4-triazole: This can be achieved by reacting ethyl hydrazine with formic acid or acetic acid under reflux conditions.
Amination: The resulting 3-ethyl-1,2,4-triazole is then subjected to amination with ethan-1-amine to form the intermediate compound.
Dihydrochloride Formation: The intermediate is treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the triazole ring.
Scientific Research Applications
2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in studying microbial resistance.
Medicine: Its potential anticancer properties are being explored, with research focusing on its cytotoxic effects on cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-ethyl-1,2,4-triazol-3-amine: A closely related compound with similar biological activities.
1,2,4-triazole derivatives: Other derivatives within the same class, each with unique properties and applications.
Uniqueness: 2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride stands out due to its specific structural features and the resulting biological activities. Its ethyl group and amine functionality contribute to its distinct properties compared to other triazole derivatives.
Properties
IUPAC Name |
2-(3-ethyl-1,2,4-triazol-4-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-2-6-9-8-5-10(6)4-3-7;;/h5H,2-4,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPSORBAUQNBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=CN1CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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